
77-LH-28-1 Oxalat
Übersicht
Beschreibung
77-LH-28-1 Oxalate is a selective agonist of the muscarinic acetylcholine receptor subtype 1 (M1). It exhibits over 100-fold specificity for M1 over other muscarinic receptor subtypes . It is an allosteric agonist and can penetrate the brain by crossing the blood-brain barrier, making it a useful pharmacological tool with cognition-enhancing effects .
Molecular Structure Analysis
The IUPAC name of 77-LH-28-1 Oxalate is 1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one . The molecular formula is C23H34N2O5 .Physical and Chemical Properties Analysis
The molecular weight of 77-LH-28-1 Oxalate is 418.5 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. It also has a rotatable bond count of 8 .Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben 77-LH-28-1 als möglichen Agonisten des M1-Muskarin-Acetylcholinrezeptors untersucht. Durch Docking an ein Homologiemodell des humanen M1-Rezeptors identifizierten sie seine Bindungsaffinität und potenzielle therapeutische Wirkungen .
- Potenzial: 77-LH-28-1 wurde auf sein Potenzial zur symptomatischen Behandlung von AD untersucht. Seine hohe Selektivität für M1-Rezeptoren macht ihn zu einem interessanten Kandidaten .
GPCR-Modulation
Alzheimer-Krankheit (AD)-Forschung
Wirkmechanismus
Target of Action
The primary target of 77-LH-28-1 Oxalate is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor is a part of a family of molecules that plays a significant role in enhancing cognitive function . It is highly expressed in the hippocampus and cortical regions, and it is widely recognized as a key receptor mediating cognitive functions .
Mode of Action
77-LH-28-1 Oxalate is a selective agonist of the M1 mAChR . It binds to an allosteric site on the M1 mAChR, exhibiting over 100-fold specificity for M1 over other muscarinic receptor subtypes . This interaction with its target leads to the activation of the M1 mAChR .
Biochemical Pathways
The activation of the M1 mAChR by 77-LH-28-1 Oxalate affects the cholinergic pathway . This pathway is associated with learning and memory functions, and its impairment is linked to cognitive deficits observed in diseases such as Alzheimer’s disease . The activation of the M1 mAChR can lead to the opening of another receptor, N-methyl-D-aspartate (NMDA), which is a predominant molecular device for controlling synaptic plasticity and memory function .
Result of Action
The activation of the M1 mAChR by 77-LH-28-1 Oxalate leads to several molecular and cellular effects. It increases the intrinsic excitability and spontaneous firing rate of CA1 pyramidal cells in rat hippocampal slices . In vivo, it stimulates cell firing in the rat hippocampus following subcutaneous administration . These effects suggest that 77-LH-28-1 Oxalate could enhance cognitive function by modulating neuronal activity in key brain regions associated with cognition .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
77-LH-28-1 Oxalate interacts with the muscarinic acetylcholine receptor subtype 1 (M1), acting as an allosteric agonist . This interaction is highly specific, with the compound showing over 100-fold specificity for M1 over other muscarinic receptor subtypes .
Cellular Effects
77-LH-28-1 Oxalate has been shown to penetrate the brain by crossing the blood-brain barrier . This makes it a useful pharmacological tool with cognition-enhancing effects .
Molecular Mechanism
As an allosteric agonist, 77-LH-28-1 Oxalate binds to the muscarinic acetylcholine receptor subtype 1 (M1) in a manner that changes the receptor’s conformation . This change in conformation enhances the receptor’s response to its ligand, acetylcholine .
Eigenschaften
IUPAC Name |
1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O.C2H2O4/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24;3-1(4)2(5)6/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMAYCPSQGJJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


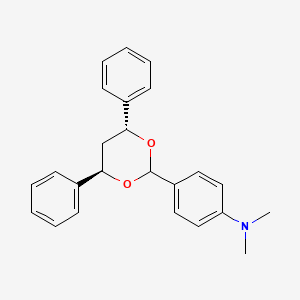
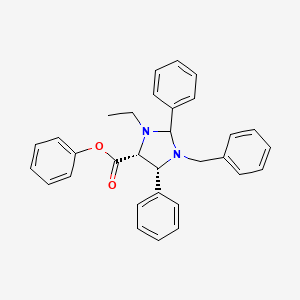
![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)
![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)

![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)
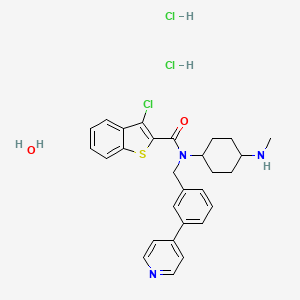
![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)
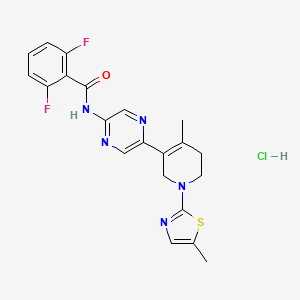
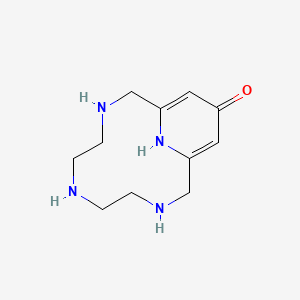

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)


